molecular formula C19H24BLi B14416518 Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- CAS No. 82945-07-1

Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]-

Cat. No.: B14416518
CAS No.: 82945-07-1
M. Wt: 270.2 g/mol
InChI Key: QZKFTPXOPQLBJZ-UHFFFAOYSA-N
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Description

Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- is a compound that features a lithium atom bonded to a boryl group, which is further substituted with two 2,4,6-trimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- typically involves the reaction of a lithium reagent with a boryl precursor. One common method is the reaction of lithium with [bis(2,4,6-trimethylphenyl)borylmethyl]- under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organolithium and organoboron chemistry can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-oxygen bonds.

    Reduction: It can be reduced to form boron-hydrogen bonds.

    Substitution: The lithium atom can be substituted with other electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce boranes.

Scientific Research Applications

Lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- has several scientific research applications:

Mechanism of Action

The mechanism by which lithium, [[bis(2,4,6-trimethylphenyl)boryl]methyl]- exerts its effects involves the interaction of the boryl group with various molecular targets. The vacant p orbital

Properties

CAS No.

82945-07-1

Molecular Formula

C19H24BLi

Molecular Weight

270.2 g/mol

IUPAC Name

lithium;methanidyl-bis(2,4,6-trimethylphenyl)borane

InChI

InChI=1S/C19H24B.Li/c1-12-8-14(3)18(15(4)9-12)20(7)19-16(5)10-13(2)11-17(19)6;/h8-11H,7H2,1-6H3;/q-1;+1

InChI Key

QZKFTPXOPQLBJZ-UHFFFAOYSA-N

Canonical SMILES

[Li+].B([CH2-])(C1=C(C=C(C=C1C)C)C)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

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